molecular formula C10H10N2O3 B8312378 3-Amino-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid

3-Amino-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid

Cat. No. B8312378
M. Wt: 206.20 g/mol
InChI Key: KFBPIENQUQPDQK-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester (263 mg, 1.2 mmol) in THF (6 ml) was added 1N lithium hydroxide (1.32 ml, 1.32 mmol) at 0° C. and the mixture was stirred at room temperature for 2 h. To the mixture was added 1N HCl (1.2 ml, 1.2 mmol) at 0° C., after stirring for 5 min toluene was added and the solvents were evaporated to provide the title compound together with lithium chloride as an off-white solid. The mixture was used for coupling reactions without further purification.
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]#[C:13][CH2:14][O:15][CH3:16])=[CH:7][N:6]=1)=[O:4].[OH-].[Li+:18].[ClH:19].C1(C)C=CC=CC=1>C1COCC1>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[C:8]([C:12]#[C:13][CH2:14][O:15][CH3:16])[CH:9]=1.[Cl-:19].[Li+:18] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
263 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1N)C#CCOC
Name
Quantity
1.32 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C#CCOC)C(=O)O
Name
Type
product
Smiles
[Cl-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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